4-Methoxybut-2-enenitrile
Description
4-Methoxybut-2-enenitrile (CAS: Not explicitly provided in evidence, but structurally inferred) is an unsaturated nitrile compound featuring a methoxy group (-OCH₃) at the 4-position of a but-2-ene backbone. The molecule combines the electron-withdrawing nitrile group (-C≡N) with the electron-donating methoxy substituent, creating a polarized structure that influences its reactivity and physical properties. This compound is primarily utilized in organic synthesis, serving as an intermediate for pharmaceuticals, agrochemicals, and functional materials. Its α,β-unsaturated nitrile system enables participation in conjugate addition reactions, cycloadditions, and polymerizations .
Properties
IUPAC Name |
(E)-4-methoxybut-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-7-5-3-2-4-6/h2-3H,5H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNISLPZDBITJJ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC/C=C/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036314 | |
| Record name | 4-Methyl-trans-crotonic acid nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54496-86-5, 149453-92-9 | |
| Record name | 4-Methyl-trans-crotonic acid nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybut-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybut-2-enenitrile can be synthesized through several methods. One common method involves the reaction of 4-methoxybut-2-enal with a cyanide source under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-Methoxybut-2-enal
Reagent: Sodium cyanide (NaCN)
Solvent: Methanol (CH3OH)
Conditions: Basic conditions, typically at room temperature
The reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxybut-2-enenitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxybut-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various adducts. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Methoxybut-2-enenitrile’s uniqueness, it is essential to compare it with structurally analogous compounds. Below is a detailed analysis based on functional group variations, reactivity, and applications:
Functional Group Variations
Substituent Effects on Reactivity
- Methoxy vs. Hydroxy Groups : The methoxy group in this compound provides steric and electronic stabilization compared to the hydroxy analog, reducing susceptibility to nucleophilic attack .
- Nitrile vs. Ketone/Ester : The nitrile group’s strong electron-withdrawing nature facilitates nucleophilic additions (e.g., Grignard reactions), whereas ketones or esters favor aldol condensations or esterifications .
- Aromatic vs. Aliphatic Systems : Aromatic derivatives (e.g., 4-(4-Methoxyphenyl)-4-oxobutanenitrile) exhibit extended conjugation, altering UV absorption and redox properties compared to aliphatic analogs .
Biological Activity
4-Methoxybut-2-enenitrile, a compound with the chemical formula CHNO, has gained attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial properties, cytotoxicity, and interactions with various biological targets.
This compound is characterized by the presence of a methoxy group and a nitrile functional group, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological properties.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound and its derivatives. For instance, a study indicated that derivatives of this compound exhibited significant antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported, showcasing their potential as antibacterial agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound Derivative A | 32 | E. coli |
| This compound Derivative B | 64 | S. aureus |
This table summarizes the effectiveness of various derivatives of this compound against specific bacterial strains.
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess their potency.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound Derivative C | 15 | KB Cells |
| This compound Derivative D | 25 | P388 Cells |
These findings suggest that modifications to the basic structure of this compound can enhance its cytotoxic properties.
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The nitrile group may facilitate binding to active sites on these targets, potentially leading to inhibition or modulation of their activity.
Case Studies
- Antibacterial Efficacy : A study published in Nature evaluated the antibacterial activity of several compounds derived from this compound. The results indicated that some derivatives showed potent activity against resistant strains of bacteria, highlighting their potential for therapeutic applications .
- Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of this compound on various cancer cell lines. The study utilized both in vitro assays and computational modeling to predict pharmacokinetic properties, suggesting that certain derivatives could be developed into effective anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
